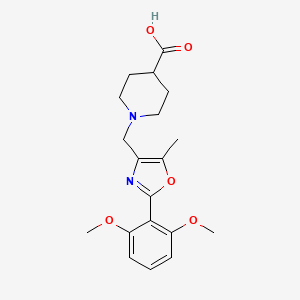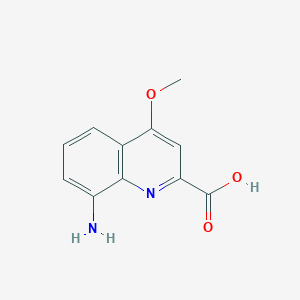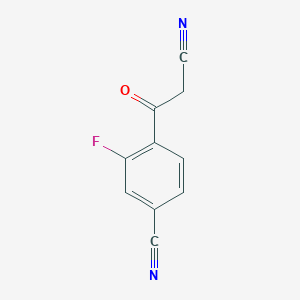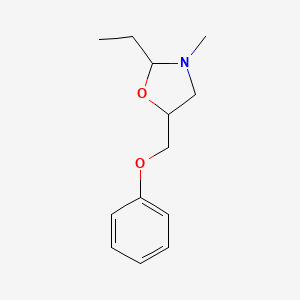
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine is a heterocyclic compound that contains an oxazolidine ringThe oxazolidine ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with formaldehyde and phenylpropiolic acid. This reaction can be carried out under mild conditions, often using metal-free domino annulation or Mannich reactions . Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed to achieve high yields of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using 1,2-amino alcohols as starting materials. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohol derivatives
Substitution: Various substituted oxazolidines
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function and activity. The oxazolidine ring structure allows it to interact with various biological pathways, potentially leading to antimicrobial or other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar ring structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency.
Oxazolidinones: A class of compounds with similar structural features and biological activities.
Uniqueness
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring. The presence of the phenoxymethyl group imparts distinct chemical properties and potential biological activities that differentiate it from other oxazolidine derivatives .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-5-(phenoxymethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO2/c1-3-13-14(2)9-12(16-13)10-15-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
AMUJURSPLNWFRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1N(CC(O1)COC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




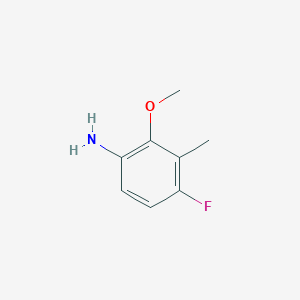
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
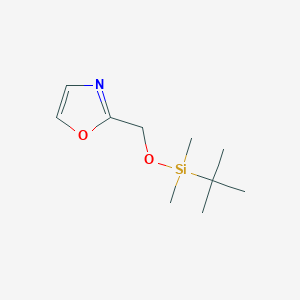


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)

